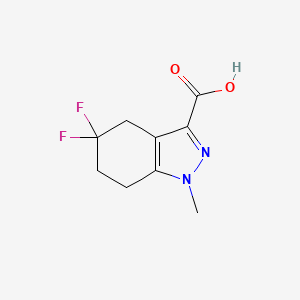

5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as 'MK-2206' and belongs to the class of allosteric inhibitors of AKT kinases. AKT kinases are involved in several cellular processes such as cell proliferation, differentiation, and survival. Inhibition of AKT kinases has been shown to have potential therapeutic benefits for various diseases such as cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

- Anti-Inflammatory Agents : Researchers have explored indazole derivatives for their anti-inflammatory potential. The synthesis and evaluation of compounds like 5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid could contribute to the development of novel anti-inflammatory drugs .

- Anti-HIV Agents : Indole derivatives, including those with fluorine and methyl substitutions, have shown promise in anti-HIV research. Investigating this compound’s activity against HIV-1 could be valuable .

- Hydrazine Reactions : The reaction of 5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with hydrazine led to the formation of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. Understanding the mechanism of this transformation contributes to our knowledge of heterocyclic chemistry .

- Molecular Docking Studies : Investigating the binding interactions of this compound with biological targets can provide insights into its potential pharmacological effects. For instance, molecular docking studies against specific proteins could reveal its activity .

- Structural Characterization : Researchers can explore the crystal structure and electrostatic properties of 5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. Such studies contribute to our understanding of molecular behavior and material properties .

- Enzyme Inhibitors : Investigating whether this compound interacts with specific enzymes or inhibits their activity could have implications for enzyme-targeted therapies. Enzyme inhibition studies are crucial for drug discovery.

- Quantitative Structure-Activity Relationship (QSAR) : Researchers can use computational methods to predict the biological activity of 5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives. QSAR models help optimize drug design and prioritize synthesis efforts .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Biological Activity and Pharmacology

Materials Science and Electrostatic Properties

Chemical Biology and Enzyme Inhibition

Computational Chemistry and QSAR Modeling

properties

IUPAC Name |

5,5-difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c1-13-6-2-3-9(10,11)4-5(6)7(12-13)8(14)15/h2-4H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHHNEREAPBUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CC2)(F)F)C(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)

![7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine](/img/structure/B2517050.png)

![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)

![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)

![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)